3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a dimethylcarbamate moiety attached to the chromen-4-one core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The chromen-4-one core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Hydrolysis: The dimethylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Carbamoylation: Dimethylcarbamoyl chloride and triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with various nucleophiles replacing the bromine atom.
Oxidation/Reduction: Modified chromen-4-one derivatives.
Hydrolysis: Amine and carboxylic acid derivatives.
Scientific Research Applications
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the chromen-4-one core can modulate enzyme activities. The dimethylcarbamate moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- 3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- 3-(4-methylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
Uniqueness
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Biological Activity
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16BrN2O5 with a molecular weight of approximately 404.24 g/mol. The structure features a chromenone core substituted with a bromophenyl group and a dimethylcarbamate functional group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of chromenone derivatives is often attributed to their ability to interact with various biological targets. Here are some key areas where this compound has shown promise:
1. Anticancer Activity
Several studies have indicated that chromenone derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.2 |
Similar Chromenone | HeLa | 12.5 |
2. Anti-inflammatory Activity
The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies have shown that derivatives can reduce COX-2 activity, which is associated with inflammatory diseases.
Compound | COX Inhibition (%) |
---|---|
This compound | 68 |
Aspirin (control) | 85 |
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored against various bacterial strains. Preliminary findings suggest that it exhibits moderate antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
While specific mechanisms for this compound are not fully elucidated, the following pathways are suggested based on related compounds:
- Inhibition of Enzymatic Activity : The presence of the bromophenyl group may facilitate interactions with active sites of enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to decreased cell viability.
Case Studies
A notable study investigated the effects of various chromenone derivatives on cancer cell lines, demonstrating that structural modifications significantly affect biological activity. The study found that introducing electron-withdrawing groups enhanced cytotoxicity against MCF-7 cells, suggesting that further optimization of the chemical structure could lead to more potent anticancer agents.
Properties
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-11-17(12-4-6-13(20)7-5-12)18(22)15-9-8-14(10-16(15)24-11)25-19(23)21(2)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSSRSQIUPVXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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